molecular formula C6H6N2 B3433470 Cyclobutane-1,2-dicarbonitrile CAS No. 3396-17-6

Cyclobutane-1,2-dicarbonitrile

Cat. No.: B3433470
CAS No.: 3396-17-6
M. Wt: 106.13 g/mol
InChI Key: CZPLUOCTUPJSIZ-UHFFFAOYSA-N
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Description

Cyclobutane-1,2-dicarbonitrile is an organic compound with the molecular formula C6H6N2 It consists of a four-membered cyclobutane ring with two cyano groups attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes with nitriles under ultraviolet light or using a suitable catalyst. Another method includes the reaction of cyclobutane derivatives with cyanogen bromide in the presence of a base.

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of cyclobutane with cyanogen chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutane-1,2-dicarboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst can yield cyclobutane-1,2-diamine.

    Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Cyclobutane-1,2-dicarboxylic acid.

    Reduction: Cyclobutane-1,2-diamine.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutane-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of ring strain and reactivity.

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: this compound derivatives are being explored for their potential use in cancer therapy and as antiviral agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclobutane-1,2-dicarbonitrile and its derivatives depends on the specific application. In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity. The cyano groups can form strong interactions with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can disrupt normal cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

  • Cyclobutane-1,3-dicarbonitrile
  • Cyclopropane-1,2-dicarbonitrile
  • Cyclopentane-1,2-dicarbonitrile

Cyclobutane-1,2-dicarbonitrile stands out due to its unique combination of ring strain and functional group reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

cyclobutane-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLUOCTUPJSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314621
Record name 1,2-Dicyanocyclobutane
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Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3396-17-6, 3211-20-9
Record name 1,2-Dicyanocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3396-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclobutanedicarbonitrile, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dicyanocyclobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dicyanocyclobutane
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Record name 1,2-dicyanocyclobutane
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Record name trans-1,2-dicyanocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutane-1,2-dicarbonitrile
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Cyclobutane-1,2-dicarbonitrile
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Cyclobutane-1,2-dicarbonitrile
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Cyclobutane-1,2-dicarbonitrile
Reactant of Route 5
Cyclobutane-1,2-dicarbonitrile
Reactant of Route 6
Cyclobutane-1,2-dicarbonitrile

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